5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
5-Hydroxy-2,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-2,7-dimethyl-4H-chromen-4-one.
Reduction: Formation of 5-hydroxy-2,7-dimethyl-4H-dihydrochromen-4-one.
Substitution: Formation of 5-chloro-2,7-dimethyl-4H-chromen-4-one or 5-alkoxy-2,7-dimethyl-4H-chromen-4-one.
Scientific Research Applications
5-Hydroxy-2,7-dimethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation . Additionally, it can scavenge free radicals, providing antioxidant protection .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one: Similar structure with an additional methoxy group, known for its anticancer properties.
5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one: Similar structure with an additional hydroxyl group, known for its antioxidant and antimicrobial activities.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A furochromen derivative with potential anticancer and anti-inflammatory properties.
Uniqueness
5-Hydroxy-2,7-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methyl groups on the chromone ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-hydroxy-2,7-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8(12)11-9(13)5-7(2)14-10(11)4-6/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPWPMDQBZIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742658 |
Source
|
Record name | 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62806-16-0 |
Source
|
Record name | 5-Hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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